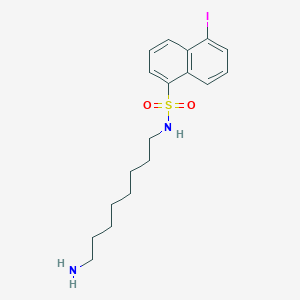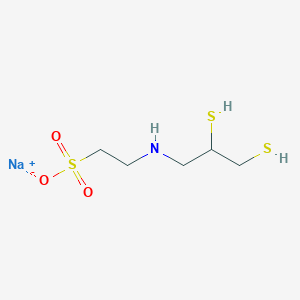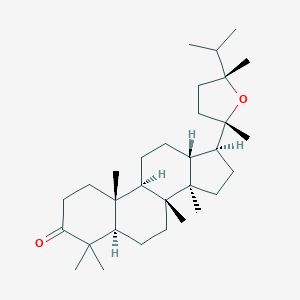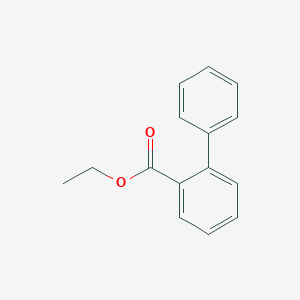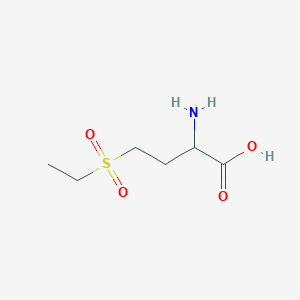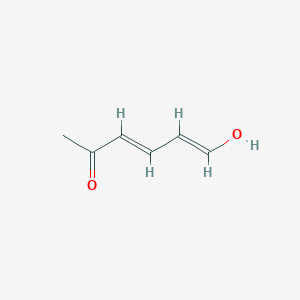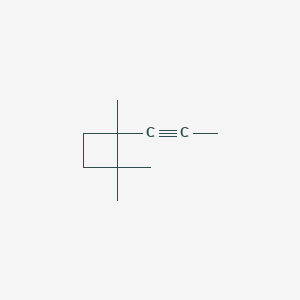![molecular formula C10H18O2 B011665 3,7,7-Trimethylbicyclo[4.1.0]heptane-3,4-diol CAS No. 19898-58-9](/img/structure/B11665.png)
3,7,7-Trimethylbicyclo[4.1.0]heptane-3,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,7,7-Trimethylbicyclo[4.1.0]heptane-3,4-diol, also known as TMB-3,4-diol, is a bicyclic compound that has gained attention in the scientific community due to its potential applications in various fields. TMB-3,4-diol is a chiral compound with two stereocenters, which makes it a valuable target for asymmetric synthesis.
Mecanismo De Acción
The mechanism of action of 3,7,7-Trimethylbicyclo[4.1.0]heptane-3,4-diol is not well understood, but it is believed to involve interactions with various biological targets, such as enzymes and receptors. 3,7,7-Trimethylbicyclo[4.1.0]heptane-3,4-diol has been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators. It has also been shown to bind to estrogen receptors, which may contribute to its anti-tumor properties.
Efectos Bioquímicos Y Fisiológicos
3,7,7-Trimethylbicyclo[4.1.0]heptane-3,4-diol has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that 3,7,7-Trimethylbicyclo[4.1.0]heptane-3,4-diol can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to inhibit the production of inflammatory mediators, such as prostaglandin E2. In animal studies, 3,7,7-Trimethylbicyclo[4.1.0]heptane-3,4-diol has been shown to have anti-inflammatory and analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3,7,7-Trimethylbicyclo[4.1.0]heptane-3,4-diol is its chiral nature, which makes it a valuable target for asymmetric synthesis. It is also a relatively stable compound, which makes it easy to handle and store. However, one limitation of 3,7,7-Trimethylbicyclo[4.1.0]heptane-3,4-diol is its low solubility in water, which can make it difficult to work with in aqueous environments. Additionally, its potential toxicity and limited availability can make it challenging to work with in large-scale experiments.
Direcciones Futuras
There are a number of future directions for research on 3,7,7-Trimethylbicyclo[4.1.0]heptane-3,4-diol. One area of interest is its potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. Further studies are needed to elucidate its mechanism of action and identify potential targets for drug development. Another area of interest is its potential as a chiral building block for the synthesis of novel materials, such as dendrimers and polymers. Finally, there is a need for the development of more efficient and scalable methods for the synthesis of 3,7,7-Trimethylbicyclo[4.1.0]heptane-3,4-diol, which could facilitate its use in industrial applications.
Métodos De Síntesis
3,7,7-Trimethylbicyclo[4.1.0]heptane-3,4-diol can be synthesized via a number of methods, including the use of chiral catalysts, enzymatic resolution, and diastereoselective reduction. One of the most common methods for synthesizing 3,7,7-Trimethylbicyclo[4.1.0]heptane-3,4-diol is via the diastereoselective reduction of the corresponding ketone using borane-dimethyl sulfide complex. This method yields the desired product in high enantiomeric excess and can be easily scaled up for industrial production.
Aplicaciones Científicas De Investigación
3,7,7-Trimethylbicyclo[4.1.0]heptane-3,4-diol has been studied for its potential applications in various fields, including medicine, materials science, and catalysis. In medicine, 3,7,7-Trimethylbicyclo[4.1.0]heptane-3,4-diol has been shown to have anti-inflammatory and anti-tumor properties. In materials science, 3,7,7-Trimethylbicyclo[4.1.0]heptane-3,4-diol has been used as a building block for the synthesis of novel materials, such as dendrimers and polymers. In catalysis, 3,7,7-Trimethylbicyclo[4.1.0]heptane-3,4-diol has been used as a chiral ligand for asymmetric reactions.
Propiedades
Número CAS |
19898-58-9 |
|---|---|
Nombre del producto |
3,7,7-Trimethylbicyclo[4.1.0]heptane-3,4-diol |
Fórmula molecular |
C10H18O2 |
Peso molecular |
170.25 g/mol |
Nombre IUPAC |
3,7,7-trimethylbicyclo[4.1.0]heptane-3,4-diol |
InChI |
InChI=1S/C10H18O2/c1-9(2)6-4-8(11)10(3,12)5-7(6)9/h6-8,11-12H,4-5H2,1-3H3 |
Clave InChI |
AHVKNBRJVKCGKJ-UHFFFAOYSA-N |
SMILES |
CC1(C2C1CC(C(C2)O)(C)O)C |
SMILES canónico |
CC1(C2C1CC(C(C2)O)(C)O)C |
Otros números CAS |
19898-59-0 19898-60-3 19898-61-4 22556-08-7 57457-02-0 57526-47-3 19898-58-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-amino-2-[[2-(2-aminopropanoylamino)-4-methylpentanoyl]amino]-N-(4-methyl-2-oxochromen-7-yl)hexanamide](/img/structure/B11583.png)
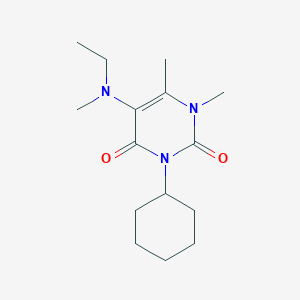
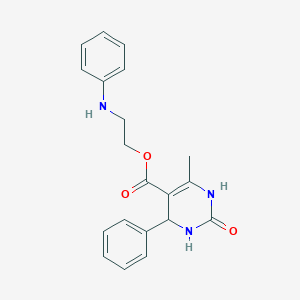
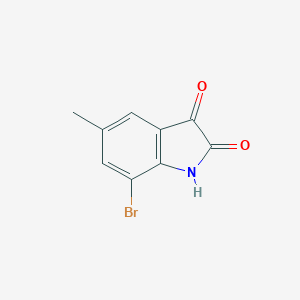
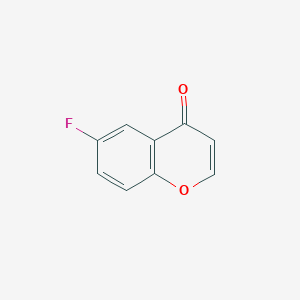
![3-methyl-N-(5,8,13,14-tetrahydro-5,8,14-trioxonaphth[2,3-c]acridin-6-yl)benzamide](/img/structure/B11589.png)
![3-Isopropoxy-5-methoxy-N-(1H-tetrazol-5-YL)benzo[B]thiophene-2-carboxamide--1H-imidazole (1:1)](/img/structure/B11592.png)
